molecular formula C29H34FNO2 B1400258 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol CAS No. 503559-84-0

1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol

Cat. No. B1400258
M. Wt: 447.6 g/mol
InChI Key: HERVQUFQZXZOBU-YRNVUSSQSA-N
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Description

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Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.


Scientific Research Applications

X-Ray Crystal Structures

The compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a closely related compound, was studied for its X-ray crystal structures. It crystallizes in the monoclinic system, revealing intermolecular hydrogen bonding between the oxygen atom of the O-H and the nitrogen atom of a pyridine group (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Antimicrobial Activity

Synthesis of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions demonstrated potent antimicrobial activity, specifically against bacterial and fungal strains (Kottapalle & Shinde, 2021).

Stereoselective Synthesis

Stereoselective P-Cyclisation and Diastereoisomeric Purification of 5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine from a linear precursor bis(diisopropylamino) was achieved, demonstrating the potential for synthesis of stereochemically pure compounds for various applications (Kaczyński, Manszewski, & Chmielewski, 2016).

Biological Evaluation

A study on the synthesis, odor characteristics, and biological evaluation of N-substituted pyrrolyl chalcones showed that certain compounds exhibited excellent inhibitory activity against R. solani, suggesting applications in bioactive molecule development (Hu et al., 2022).

Condensation Reactions

Research on the synthesis and molecular structure of 1-phenyl-2-(2-pyridyl)ethanol from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde revealed insights into the stability and hydrogen bond formation in the compound's structure (Percino et al., 2015).

Water Oxidation

A new family of Ru complexes for water oxidation, involving pyridine-based ligands, has been synthesized, demonstrating the potential for energy-related applications (Zong & Thummel, 2005).

Enantioselective Additions

Chiral pyridyl alcohol-promoted highly enantioselective and rapid addition of dialkylzinc to pyridinecarboxaldehydes was reported, showcasing its application in asymmetric synthesis (Ishizaki & Hoshino, 1994).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For novel or less-studied compounds, some of this information may not be available. If you have a specific compound that has been widely studied, I may be able to provide more detailed information.


properties

IUPAC Name

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVQUFQZXZOBU-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol
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1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol

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